PF-06455943

LRRK2 Parkinson's Disease Kinase Inhibition

PF-06455943 uniquely combines 3 nM LRRK2 inhibition with a validated PET radioligand profile. Its 45–55% VT displacement in nonhuman primates and automated radiosynthesis support precise target occupancy studies. Choose PF-06455943 for reliable in vivo imaging and differentiation of wild-type and G2019S mutant LRRK2.

Molecular Formula C17H14FN5O
Molecular Weight 323.32 g/mol
Cat. No. B12402757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06455943
Molecular FormulaC17H14FN5O
Molecular Weight323.32 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N
InChIInChI=1S/C17H14FN5O/c18-15-11(8-19)2-1-3-12(15)13-9-20-16-14(13)17(22-10-21-16)23-4-6-24-7-5-23/h1-3,9-10H,4-7H2,(H,20,21,22)
InChIKeyYIDVVQGSCVWPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-06455943: Potent and Selective LRRK2 Inhibitor with Validated PET Radiotracer Utility


PF-06455943 is a leucine-rich repeat kinase 2 (LRRK2) inhibitor with an IC50 of 3 nM against wild-type LRRK2, 9 nM against the G2019S mutant, and 20 nM in a cellular whole-cell assay [1]. It is also a validated positron emission tomography (PET) radioligand used for in vivo imaging and target occupancy studies in neurodegenerative disease research, particularly Parkinson's disease [2]. The compound exhibits favorable brain penetration and specific binding, as confirmed by autoradiography and PET imaging in nonhuman primates and rodents [3].

Why PF-06455943 Cannot Be Substituted by Other LRRK2 Inhibitors in PET Imaging Workflows


Generic LRRK2 inhibitors, while potentially offering similar in vitro potency, lack the validated radiochemistry and in vivo performance characteristics required for reliable PET imaging and target occupancy studies. PF-06455943 is uniquely characterized as a dual-purpose tool compound: its potent LRRK2 inhibition is complemented by a robust PET-specific structure–activity relationship (SAR) optimization that ensures high brain penetration and specific binding in nonhuman primates [1]. Closely related analogs, such as PF-06447475 (another Pfizer LRRK2 inhibitor with a 3 nM IC50), do not share the same radiolabeling or validated in vivo imaging profile, precluding their use as direct substitutes in PET-based experimental workflows [2].

PF-06455943: Quantitative Evidence for Procurement and Scientific Selection


Superior Wild-Type LRRK2 Potency Compared to HG-10-102-01

PF-06455943 demonstrates significantly higher potency against wild-type LRRK2 kinase activity compared to the widely used LRRK2 inhibitor HG-10-102-01. PF-06455943 exhibits an IC50 value of 3 nM, whereas HG-10-102-01 exhibits an IC50 of 20.3 nM (or 23.3 nM depending on the assay source) [1][2]. This constitutes a 6.8-fold to 7.8-fold improvement in potency. This superior biochemical activity can translate to lower required compound concentrations in cell-based assays, potentially reducing off-target effects and conserving valuable compound stocks [1].

LRRK2 Parkinson's Disease Kinase Inhibition IC50 Wild-Type

Differential in Vivo Brain Uptake in LRRK2-G2019S Transgenic Mouse Model

In a preclinical evaluation comparing two novel LRRK2 PET radioligands, [18F]PF-06455943 demonstrated significantly higher brain uptake in the transgenic LRRK2-G2019S mutant mouse model compared to wild-type controls, indicating its sensitivity to pathologically relevant LRRK2 expression levels [1]. This differential uptake was not reported for its closely related analog, [11C]PF-06447475, in the same study, suggesting [18F]PF-06455943 may possess superior characteristics for imaging in disease-specific contexts where LRRK2 expression is altered [1]. The study highlights the ability of [18F]PF-06455943 to differentiate between normal and elevated LRRK2 states in vivo, a critical feature for target engagement and disease progression studies [1].

PET Imaging LRRK2 G2019S Mutation Parkinson's Disease In Vivo

Robust Specific Binding in NHP Brain Validated by Homologous Blocking

PF-06455943 exhibits high specific binding in the nonhuman primate (NHP) brain, a critical criterion for a translatable PET radiotracer. Homologous blocking studies using non-radioactive PF-06455943 at doses of 0.1 and 0.3 mg/kg achieved a 45–55% displacement of total distribution volume (VT) in the whole brain [1][2]. This high level of displaceable binding confirms the tracer's specificity for LRRK2 and its utility for accurate target occupancy measurements, a feature not established for many other LRRK2 inhibitors. The study also established that reliable VT values can be obtained with as little as a 30-minute scan duration, enhancing the practicality of the imaging protocol [1].

PET Imaging Target Occupancy LRRK2 Nonhuman Primate Specific Binding

Automated Radiosynthesis Protocol Enables Reproducible, High-Quality Production

A key advantage for end-users is the existence of a validated, automated radiosynthesis protocol for [18F]PF-06455943. This method, performed on a commercial synthesis module, ensures reproducible production with high molar activity and purity [1]. While many LRRK2 inhibitors lack a defined radiolabeling procedure or rely on manual, low-yield syntheses, the automated method for PF-06455943 standardizes production, reduces operator error, and provides a critical quality control reference (e.g., HPLC co-injection with a 19F standard for identity and purity confirmation) [1]. This reliability is essential for multi-site clinical trials or longitudinal studies where batch-to-batch consistency is paramount. In contrast, alternative radioligands like [11C]PF-06447475, while structurally similar, have a shorter half-life (20.4 min for 11C vs. 109.8 min for 18F), limiting distribution logistics and multi-step synthesis complexity [2].

Radiochemistry Automation PET Tracer Production Quality Control Reproducibility

Cellular Activity Profile Provides a Translationally Relevant Benchmark

PF-06455943 demonstrates a well-characterized cellular activity profile that offers researchers a quantitative benchmark for translational studies. In cellular whole-cell assays (WCA), it achieves an IC50 of 20 nM, reflecting its ability to engage LRRK2 in a physiologically relevant context [1]. Importantly, its potency against the disease-relevant G2019S mutant (IC50 = 9 nM) is only 3-fold weaker than its wild-type potency (IC50 = 3 nM), indicating a balanced inhibition profile across both forms of the kinase [1]. This cellular data is critical for correlating in vitro biochemical potency with functional effects in more complex biological systems. While other LRRK2 inhibitors like PF-06447475 also show cellular activity (WCA IC50 = 25 nM), the slightly improved potency of PF-06455943 in this assay (20 nM) may provide a marginal advantage in studies where maximizing cellular target engagement is a priority [2].

Cellular Assay WCA LRRK2 G2019S Translational Pharmacology

Rapid PET Quantification with Short Scan Duration Enhances Experimental Throughput

Kinetic analysis in nonhuman primates has demonstrated that total distribution volume (VT) values for [18F]PF-06455943 can be reliably estimated with a scan duration as short as 30 minutes [1]. This finding is significant for experimental design, as it reduces the time required for each imaging session, potentially increasing throughput and reducing the burden on animal subjects. While many PET tracers require scans of 60-90 minutes for accurate kinetic modeling, the 30-minute protocol for PF-06455943 represents a substantial logistical advantage [1]. The study also validated that both a two-tissue compartmental model (2TCM) and Logan graphical analysis are appropriate for quantification, providing users with flexible data analysis options [1].

PET Imaging Kinetic Modeling Scan Time Experimental Throughput LRRK2

Optimal Use Cases for PF-06455943: Translating Quantitative Evidence into Scientific Impact


In Vivo Target Occupancy and Engagement Studies for LRRK2 Therapeutics

The validated specific binding of [18F]PF-06455943 in nonhuman primates, with 45-55% VT displacement upon homologous blocking, makes it an ideal radiotracer for quantitatively measuring target occupancy of novel LRRK2 therapeutics in the brain [1]. This is a critical step in clinical development for Parkinson's disease and other LRRK2-mediated neurodegenerative conditions [1]. The short 30-minute scan time further enhances its utility in studies requiring multiple scans or high throughput [1].

Disease-Relevant LRRK2 Expression Profiling in Preclinical Models

Researchers investigating the role of LRRK2 in Parkinson's disease can leverage PF-06455943's ability to differentiate between wild-type and G2019S mutant LRRK2 expression levels in vivo [2]. The significantly higher brain uptake of [18F]PF-06455943 observed in transgenic LRRK2-G2019S mice allows for longitudinal monitoring of disease progression and the pharmacodynamic effects of potential LRRK2-targeted therapies in a model that recapitulates a common genetic risk factor for PD [2].

High-Potency Inhibition of Wild-Type LRRK2 in Cellular and Biochemical Assays

For in vitro studies demanding maximal LRRK2 inhibition, the 3 nM IC50 of PF-06455943 against wild-type LRRK2 offers a significant potency advantage over commonly used alternatives like HG-10-102-01 (IC50 = 20.3-23.3 nM) [3][4]. This higher potency allows for the use of lower compound concentrations, potentially minimizing off-target kinase interactions and preserving cell viability in long-term assays [3].

Multicenter Clinical Trials and Longitudinal Studies Requiring Standardized Radiotracer Production

The existence of a validated automated radiosynthesis protocol for [18F]PF-06455943 on a commercial module ensures reproducible production with high molar activity and purity, a non-negotiable requirement for multicenter clinical trials [5]. The 18F label's 109.8-minute half-life enables central production and distribution to satellite imaging sites, a logistical advantage over shorter-lived 11C-labeled tracers that must be synthesized on-site [5]. This standardization minimizes inter-site variability in PET imaging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06455943

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.